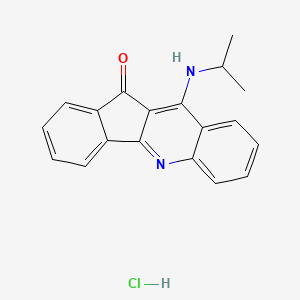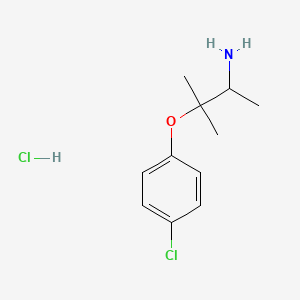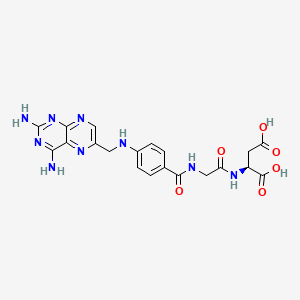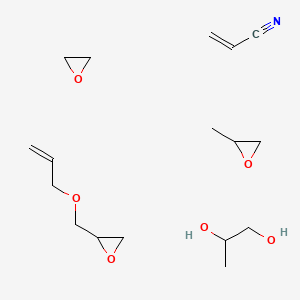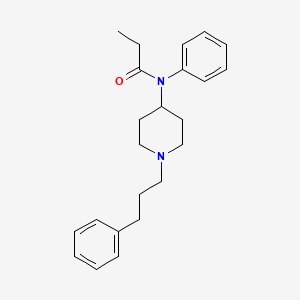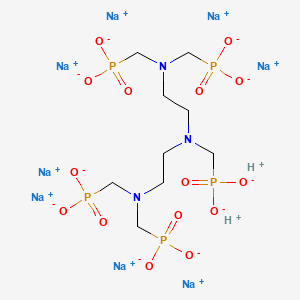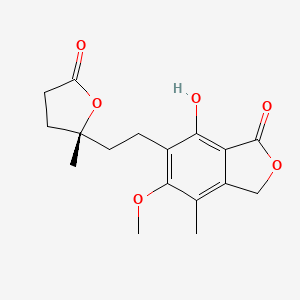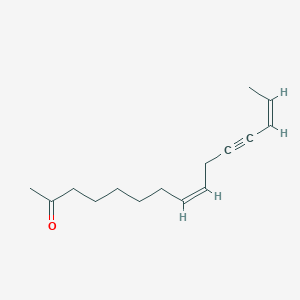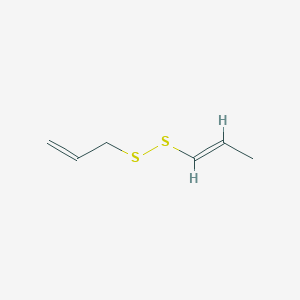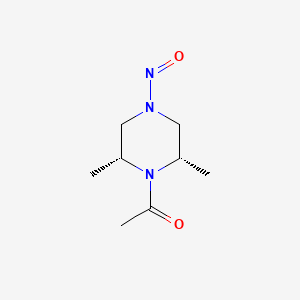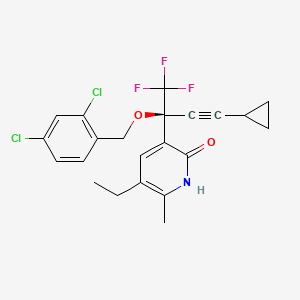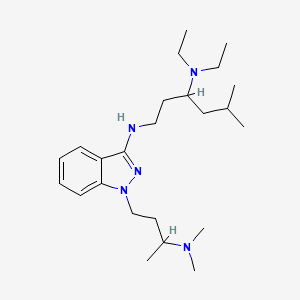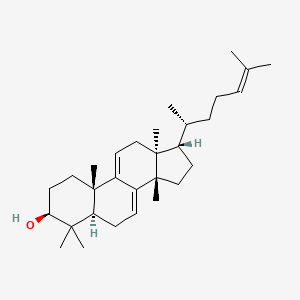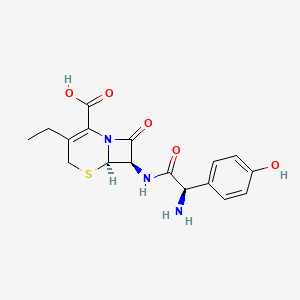
Cefadroxil ethyl homolog
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefadroxil ethyl homolog is a derivative of cefadroxil, a first-generation cephalosporin antibiotic. This compound is characterized by its molecular formula C17H19N3O5S and a molecular weight of 377.4 g/mol . It is known for its broad-spectrum antibacterial activity, primarily targeting Gram-positive and some Gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefadroxil ethyl homolog typically involves the modification of the cefadroxil molecule. The process begins with the preparation of the core cephalosporin structure, followed by the introduction of the ethyl group. Key steps include:
Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of the ethyl group: This step involves the alkylation of the cephalosporin core with an ethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Including crystallization and chromatography to obtain the pure compound.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Cefadroxil ethyl homolog undergoes various chemical reactions, including:
Hydrolysis: Breaking down the β-lactam ring in acidic or basic conditions.
Oxidation: Conversion of functional groups to their oxidized forms.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic reagents under mild conditions.
Major Products
Hydrolysis: Produces inactive metabolites.
Oxidation: Forms oxidized derivatives.
Substitution: Yields various substituted cephalosporin derivatives.
Scientific Research Applications
Cefadroxil ethyl homolog has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its antibacterial properties and interaction with bacterial enzymes.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Mechanism of Action
Cefadroxil ethyl homolog exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefadroxil: The parent compound, a first-generation cephalosporin.
Cefalexin: Another first-generation cephalosporin with a similar spectrum of activity.
Cefazolin: A first-generation cephalosporin used for surgical prophylaxis.
Uniqueness
Cefadroxil ethyl homolog is unique due to the presence of the ethyl group, which may confer different pharmacokinetic properties, such as improved absorption or altered metabolism. This modification can potentially enhance its antibacterial activity or reduce resistance development compared to its parent compound .
Properties
CAS No. |
2243976-70-5 |
|---|---|
Molecular Formula |
C17H19N3O5S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O5S/c1-2-8-7-26-16-12(15(23)20(16)13(8)17(24)25)19-14(22)11(18)9-3-5-10(21)6-4-9/h3-6,11-12,16,21H,2,7,18H2,1H3,(H,19,22)(H,24,25)/t11-,12-,16-/m1/s1 |
InChI Key |
VPGPNEAHLAGGHS-XHBSWPGZSA-N |
Isomeric SMILES |
CCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Canonical SMILES |
CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


